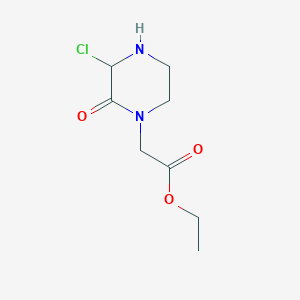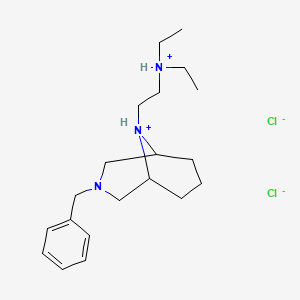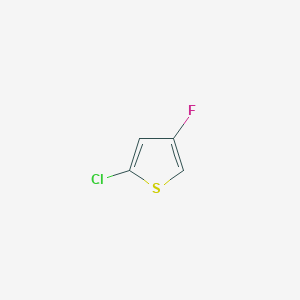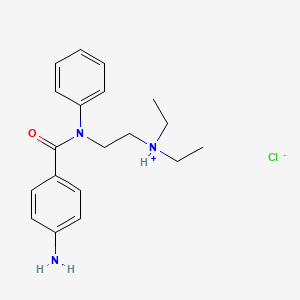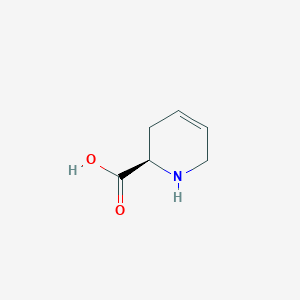
(R)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the carboxylic acid group to acyl chlorides or bromides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Tetrahydropyridine derivatives.
Substitution: Acyl chlorides or bromides.
Wissenschaftliche Forschungsanwendungen
®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various metabolic processes. The compound’s carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-carboxylic acid: A non-chiral analog with similar chemical properties.
Tetrahydropyridine derivatives: Compounds with varying degrees of saturation and functional groups.
Uniqueness: ®-1,2,3,6-Tetrahydropyridine-2-carboxylic acid stands out due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its biological activity and therapeutic efficacy.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(2R)-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
YCQPUTODZKESPK-RXMQYKEDSA-N |
Isomerische SMILES |
C1C=CCN[C@H]1C(=O)O |
Kanonische SMILES |
C1C=CCNC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)




